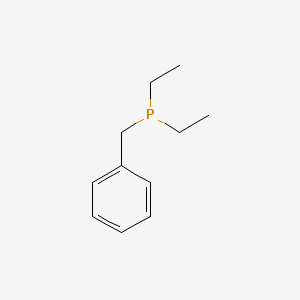
Phosphine, diethyl(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, diethyl(phenylmethyl)- is an organophosphorus compound that features a phosphorus atom bonded to two ethyl groups and a phenylmethyl group. This compound belongs to the class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diethyl(phenylmethyl)- typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of phosphine, diethyl(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the demand for this compound in various applications, ensuring that the reaction conditions are carefully monitored to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, diethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Phosphine, diethyl(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of phosphine, diethyl(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and influencing the reactivity of the metal. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphine, diethyl(phenylmethyl)- include other tertiary phosphines such as:
- Triethylphosphine
- Triphenylphosphine
- Dimethylphenylphosphine
Uniqueness
Phosphine, diethyl(phenylmethyl)- is unique due to its specific combination of ethyl and phenylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other tertiary phosphines may not be as effective .
Eigenschaften
CAS-Nummer |
41268-70-6 |
|---|---|
Molekularformel |
C11H17P |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
benzyl(diethyl)phosphane |
InChI |
InChI=1S/C11H17P/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
KAMCEHJUSMHEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


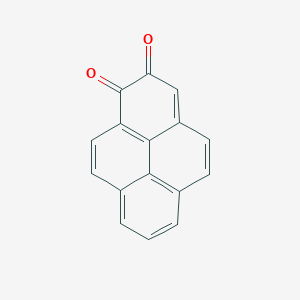
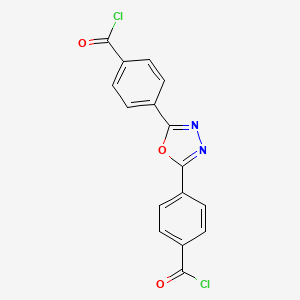
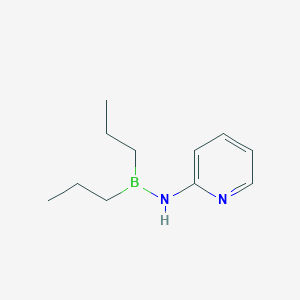

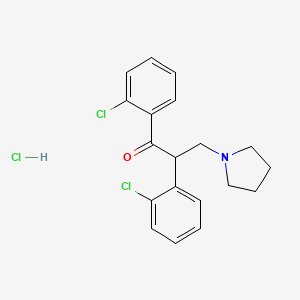
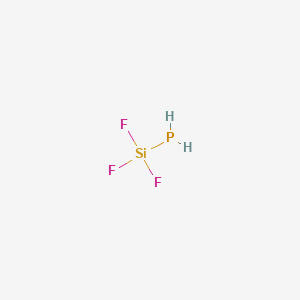
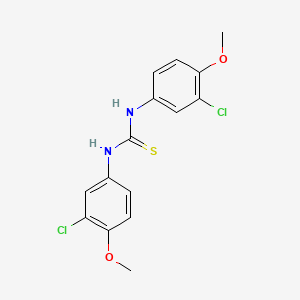
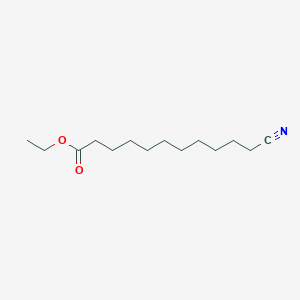
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
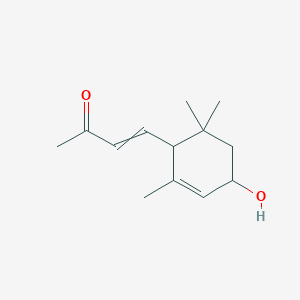
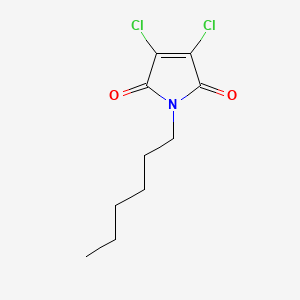
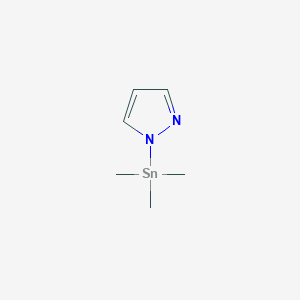
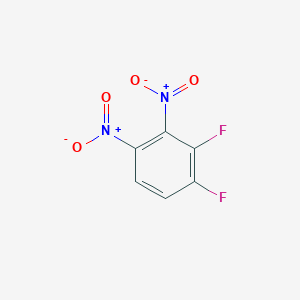
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
